molecular formula C10H23N B1364669 Bis(2,2-dimethylpropyl)amine CAS No. 77954-69-9

Bis(2,2-dimethylpropyl)amine

Cat. No.: B1364669
CAS No.: 77954-69-9
M. Wt: 157.3 g/mol
InChI Key: VUXINUDYAQGLKJ-UHFFFAOYSA-N
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Description

Bis(2,2-dimethylpropyl)amine, also known as N,N-dineopentylamine, is an organic compound with the molecular formula C10H23N. It is a secondary amine characterized by the presence of two 2,2-dimethylpropyl groups attached to a nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

In terms of their mode of action , amines can act as neurotransmitters in the brain, with different amines being associated with different functions . For example, dopamine, serotonin, and norepinephrine are all amines that play critical roles in mood regulation, arousal, and cognitive function .

The biochemical pathways involving amines are numerous and complex, often involving the synthesis or degradation of these compounds . For example, the synthesis of dopamine involves the amino acid tyrosine, which is converted into L-DOPA via the enzyme tyrosine hydroxylase, and then into dopamine via the enzyme DOPA decarboxylase .

The pharmacokinetics of amines can vary widely depending on the specific compound, but in general, they are absorbed well in the gastrointestinal tract and can cross the blood-brain barrier . They are often metabolized in the liver and excreted in the urine .

The result of action of amines also depends on the specific compound and its target. For example, the release of the amine neurotransmitter dopamine in certain parts of the brain can result in feelings of pleasure and reward .

The action environment can greatly influence the activity of amines. Factors such as pH can affect the protonation state of the amine, which can in turn influence its ability to interact with its targets .

Biochemical Analysis

Biochemical Properties

Bis(2,2-dimethylpropyl)amine plays a significant role in biochemical reactions, particularly in the context of amine chemistry. It exhibits nucleophilicity and basicity, making it a valuable building block in organic synthesis . This compound interacts with various enzymes and proteins, often acting as a ligand or a substrate. For instance, it can form complexes with metal ions, which can then interact with enzymes involved in catalytic processes. The nature of these interactions is typically characterized by the formation of coordination bonds, which can influence the activity and stability of the enzymes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can interact with cell surface receptors, leading to the activation or inhibition of specific signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism . These effects are often dose-dependent and can vary based on the type of cell and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the site. Alternatively, it can act as an activator by binding to an allosteric site, inducing a conformational change that enhances the enzyme’s activity . These interactions can also lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable under normal storage conditions, but its stability can be influenced by factors such as temperature and pH . Over time, it may undergo degradation, which can affect its efficacy and the outcomes of biochemical experiments. Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through pathways involving amine oxidases, which catalyze the oxidation of amines to aldehydes, ammonia, and hydrogen peroxide . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, it may be transported across cell membranes by amine transporters, which facilitate its uptake and distribution within the cell.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy metabolism. Alternatively, it may be found in the cytoplasm, where it can participate in various biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2,2-dimethylpropyl)amine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows: [ \text{2,2-dimethylpropyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-dimethylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated compounds and alkylating agents are typically used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Bis(2,2-dimethylpropyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopropylamine: Another secondary amine with similar structural features.

    Diisopropylamine: A secondary amine with two isopropyl groups attached to the nitrogen atom.

Uniqueness

Bis(2,2-dimethylpropyl)amine is unique due to the presence of two bulky 2,2-dimethylpropyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to other secondary amines.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-9(2,3)7-11-8-10(4,5)6/h11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXINUDYAQGLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396042
Record name bis(2,2-dimethylpropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77954-69-9
Record name bis(2,2-dimethylpropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(2,2-dimethylpropyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bis(2,2-dimethylpropyl)amine
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Bis(2,2-dimethylpropyl)amine
Bis(2,2-dimethylpropyl)amine
Bis(2,2-dimethylpropyl)amine

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